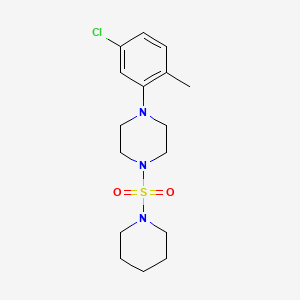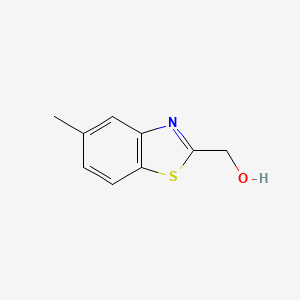
(5-Methyl-1,3-benzothiazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1,3-benzothiazol-2-yl)methanol: is a chemical compound belonging to the benzothiazole family. This compound is characterized by a benzothiazole ring substituted with a methyl group at the 5th position and a methanol group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target proteins or enzymes involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibitory effects
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of Mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth or survival of mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing (5-Methyl-1,3-benzothiazol-2-yl)methanol involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic or basic conditions.
Microwave Irradiation: Another method involves the use of microwave irradiation to accelerate the reaction between 2-aminobenzenethiol and an aldehyde.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Methyl-1,3-benzothiazol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield various alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Major Products:
Oxidation: Formation of (5-Methyl-1,3-benzothiazol-2-yl)carboxylic acid.
Reduction: Formation of (5-Methyl-1,3-benzothiazol-2-yl)ethanol.
Substitution: Formation of (5-Methyl-1,3-benzothiazol-2-yl)chloride or (5-Methyl-1,3-benzothiazol-2-yl)amine.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is used in the development of antibacterial and antifungal agents.
Anticancer Research: It has shown potential in inhibiting the growth of certain cancer cell lines and is being investigated for its anticancer properties.
Industry:
Comparación Con Compuestos Similares
(5-Methyl-1,3-benzothiazol-2-yl)amine: Similar structure but with an amine group instead of a methanol group.
(5-Methyl-1,3-benzothiazol-2-yl)chloride: Similar structure but with a chloride group instead of a methanol group.
(5-Methyl-1,3-benzothiazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness:
Functional Group: The presence of the methanol group at the 2nd position provides unique reactivity and biological activity compared to its analogs.
Biological Activity: (5-Methyl-1,3-benzothiazol-2-yl)methanol exhibits a broader spectrum of antimicrobial and anticancer activities compared to its similar compounds.
Propiedades
IUPAC Name |
(5-methyl-1,3-benzothiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRRZNYKSUFWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188235-07-5 |
Source


|
| Record name | (5-methyl-1,3-benzothiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
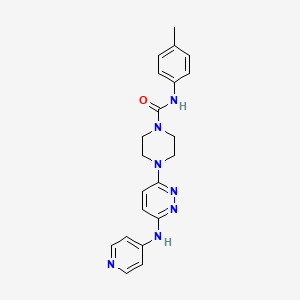
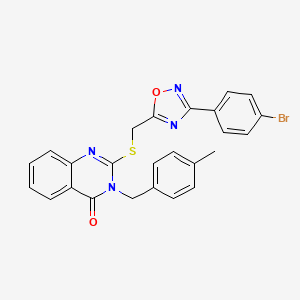
![5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2630855.png)
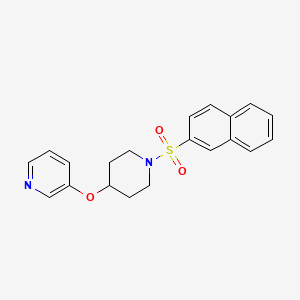

![2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B2630862.png)
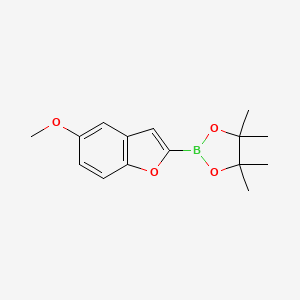
![3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2630867.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2630868.png)
![(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2630869.png)
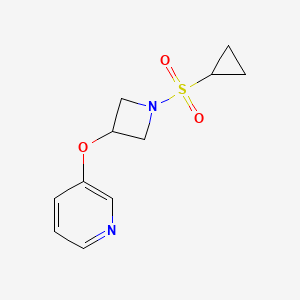
![2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2630872.png)
![N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2630873.png)
